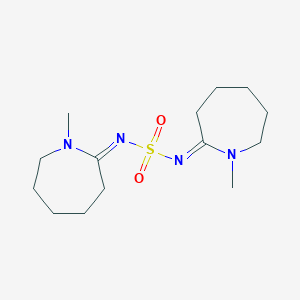
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide, also known as HAMSA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is not yet fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in inhibitory neurotransmission, which can result in anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is its high yield and purity, which makes it easy to work with in the lab. Additionally, its low toxicity profile and broad range of biological activities make it a versatile compound for use in various experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential as an antimicrobial agent. Finally, research is needed to develop new synthesis methods for this compound that can improve its solubility and bioavailability.
Synthesis Methods
The synthesis of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide involves the reaction of hexahydro-2H-azepine with sulfamide in the presence of a base. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to yield this compound. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been found to exhibit a wide range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to possess antimicrobial activity against a broad range of bacterial and fungal strains.
properties
CAS RN |
126826-77-5 |
|---|---|
Molecular Formula |
C14H26N4O2S |
Molecular Weight |
314.45 g/mol |
IUPAC Name |
(E)-1-methyl-N-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylazepan-2-imine |
InChI |
InChI=1S/C14H26N4O2S/c1-17-11-7-3-5-9-13(17)15-21(19,20)16-14-10-6-4-8-12-18(14)2/h3-12H2,1-2H3/b15-13+,16-14+ |
InChI Key |
CLZWGDBXUVFMRD-WXUKJITCSA-N |
Isomeric SMILES |
CN1/C(=N/S(=O)(=O)/N=C\2/N(CCCCC2)C)/CCCCC1 |
SMILES |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
Canonical SMILES |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
synonyms |
1-methyl-N-[(1-methylazepan-2-ylidene)amino]sulfonyl-azepan-2-imine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



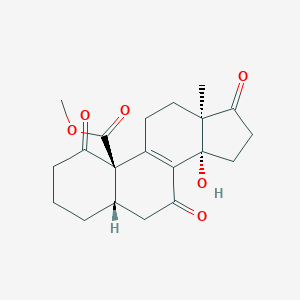
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)

![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
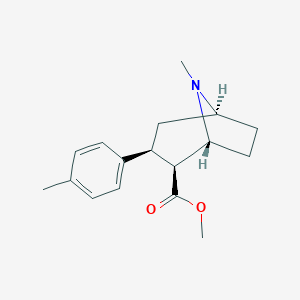
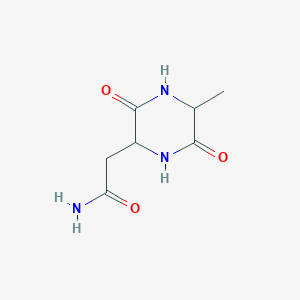
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
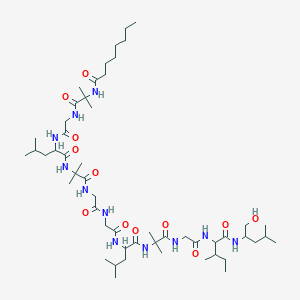
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)